

Spectroscopic Profile of 3-Fluorobenzoyl Chloride: A Technical Guide

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Compound of Interest		
Compound Name:	3-Fluorobenzoyl chloride	
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This technical guide provides a comprehensive overview of the spectroscopic data for **3-fluorobenzoyl chloride** (C₇H₄ClFO), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is intended to support researchers, scientists, and professionals in drug development and chemical synthesis.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **3-fluorobenzoyl chloride**.

Table 1: Nuclear Magnetic Resonance (NMR)

 Spectroscopy Data

 ¹H NMR (CDCl₃)
 ¹³C NMR (CDCl₃)

 Chemical Shift (δ) ppm
 Chemical Shift (δ) ppm

 Data not publicly available
 Data not publicly available



¹⁹ F NMR (CDCl ₃)	
Chemical Shift (δ) ppm	Description
Data not publicly available	-

Note: While the existence of NMR spectra is confirmed in various databases, specific chemical shift and coupling constant data are not readily available in the public domain.

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
Specific peak data not publicly available. Expected characteristic peaks are listed below.		
~1780	Strong	C=O stretch (acid chloride)
~1600, ~1480	Medium-Strong	C=C aromatic ring stretch
~1250	Strong	C-F stretch
~880	Strong	C-CI stretch

Table 3: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Proposed Fragment
158	~40	[M] ⁺ (³⁵ Cl isotope)
160	~13	[M] ⁺ (³⁷ Cl isotope)
123	100	[M-CI] ⁺
95	~80	[C ₆ H ₄ F] ⁺
75	~30	[C ₆ H ₃] ⁺

Spectroscopic Interpretation and Analysis



The spectroscopic data provides a structural fingerprint of **3-fluorobenzoyl chloride**.

NMR Spectroscopy: The ¹H NMR spectrum is expected to show complex multiplets in the aromatic region due to the fluorine and chlorine substitution. The ¹³C NMR would reveal the different carbon environments, with the carbonyl carbon appearing significantly downfield. ¹⁹F NMR would provide a single peak, the chemical shift of which is characteristic of the fluorinated aromatic ring.

IR Spectroscopy: The IR spectrum is dominated by a strong absorption band around 1780 cm⁻¹, characteristic of the carbonyl (C=O) stretching vibration in an acyl chloride. Aromatic C=C stretching vibrations are expected in the 1600-1480 cm⁻¹ region. A strong band corresponding to the C-F stretch is anticipated around 1250 cm⁻¹, and the C-Cl stretch would appear at a lower frequency, typically around 880 cm⁻¹.

Mass Spectrometry: The mass spectrum shows a molecular ion peak [M]⁺ at m/z 158 and its isotopic peak at m/z 160, consistent with the presence of a chlorine atom. The base peak at m/z 123 corresponds to the loss of the chlorine atom to form the stable 3-fluorobenzoyl cation. The fragment at m/z 95 is attributed to the subsequent loss of carbon monoxide, resulting in the fluorophenyl cation.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for liquid samples like **3-fluorobenzoyl chloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **3-fluorobenzoyl chloride** is prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a 5 mm NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on an NMR spectrometer.

Infrared (IR) Spectroscopy

For a neat liquid sample, a drop of **3-fluorobenzoyl chloride** is placed between two potassium bromide (KBr) plates to form a thin film. The plates are then mounted in a sample holder and the IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.



Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.

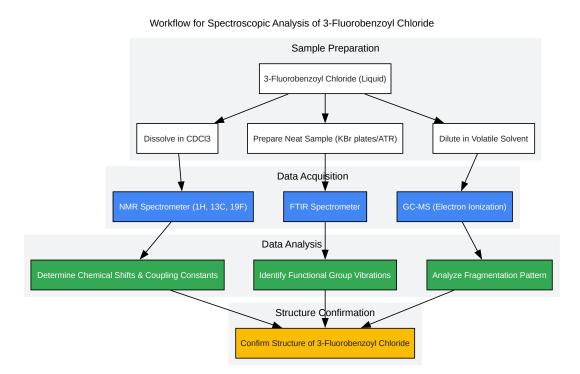
Mass Spectrometry (MS)

The mass spectrum is obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A diluted solution of **3-fluorobenzoyl chloride** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The compound is separated on a capillary column and subsequently introduced into the mass spectrometer, which typically employs electron ionization (EI) at 70 eV.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **3-fluorobenzoyl chloride**.





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Caption: Logical workflow for the spectroscopic analysis of **3-Fluorobenzoyl Chloride**.

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